![molecular formula C8H17FN2 B1475333 (1-Ethyl-4-fluoropiperidin-4-yl)methanamine CAS No. 1889884-74-5](/img/structure/B1475333.png)
(1-Ethyl-4-fluoropiperidin-4-yl)methanamine
Overview
Description
Molecular Structure Analysis
The molecular structure of “(1-Ethyl-4-fluoropiperidin-4-yl)methanamine” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, substituted with an ethyl group and a fluorine atom .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis and Biased Agonism in Serotonin Receptor Targeting
Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed as "biased agonists" of serotonin 5-HT1A receptors, focusing on ERK1/2 phosphorylation-preferring aryloxyethyl derivatives. These compounds showed high receptor affinity, selectivity, and favorable drug-like properties, suggesting their potential as antidepressant drug candidates due to their robust antidepressant-like activity in preliminary in vivo studies (Sniecikowska et al., 2019).
Dopamine Transporter Binding Affinity
A study on piperidine analogues, including structures related to (1-Ethyl-4-fluoropiperidin-4-yl)methanamine, explored their ability to bind to the dopamine transporter (DAT), demonstrating high affinity and selectivity, which is critical for developing treatments for disorders related to dopamine dysregulation (Prisinzano et al., 2002).
Anticonvulsant Potential
Research on Schiff bases of 3-aminomethyl pyridine, related to the chemical class of this compound, has shown significant anticonvulsant activity. This suggests the potential of these compounds in developing new treatments for epilepsy and related seizure disorders (Pandey & Srivastava, 2011).
Synthesis Techniques and Chemical Transformations
Advancements in synthesis techniques, such as the asymmetric synthesis of 2-(1-aminoalkyl) piperidines using (-)-2-cyano-6-phenyloxazolopiperidine, have broad implications for the development of new chemical entities with potential therapeutic applications. These methodologies provide valuable tools for the synthesis of compounds including this compound and its derivatives (Froelich et al., 1996).
properties
IUPAC Name |
(1-ethyl-4-fluoropiperidin-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17FN2/c1-2-11-5-3-8(9,7-10)4-6-11/h2-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXXUKOPWRAPKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)(CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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